2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Overview
Description
The compound “2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is likely to be an organic compound containing a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a carbonitrile group (-C≡N) attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline backbone, followed by the addition of the amino, chlorophenyl, and carbonitrile groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline backbone, with the amino, chlorophenyl, and carbonitrile groups attached at the 2, 4, and 3 positions, respectively .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. The amino group might participate in acid-base reactions, the carbonitrile group might undergo addition reactions, and the chlorophenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility in water would depend on the specific functional groups present .Scientific Research Applications
Synthesis and Biological Activity :
- Antimicrobial Activity : A study explored the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives and evaluated their antimicrobial properties. The reactivity of the compound with various reagents and its subsequent antimicrobial activity was reported (Elkholy & Morsy, 2006).
- Antifungal Properties : Another research synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, assessing their antifungal activity. This study also discussed the relationship between functional group variations and biological activity (Gholap et al., 2007).
Chemical Synthesis Techniques :
- One-Pot Synthesis : A study demonstrated the one-pot synthesis of N2-Substituted 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile in a basic ionic liquid, highlighting the efficiency and yields of this method. This synthesis involved constructing several new bonds in the process (Wan et al., 2011).
Material Science Applications :
- Optoelectronic and Charge Transport Properties : An investigation focused on the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including 2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. The study used density functional theory to assess the structural, electronic, and optical properties of these compounds (Irfan et al., 2020).
Catalysis and Green Chemistry :
- Catalytic Synthesis : Research on the synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives using bleaching earth clay and PEG-400 as a recyclable catalytic system was reported. This methodology highlights the advantages of catalyst recyclability and the avoidance of hazardous reagents (Mogle et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-14(12)20-16(19)13(15)9-18/h5-8H,1-4H2,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWNROPVQQXFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352886 | |
Record name | 2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164026-59-9 | |
Record name | 2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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